molecular formula C14H10Cl2N2O4 B5802630 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B5802630
M. Wt: 341.1 g/mol
InChI Key: BCVAINLCSDEVLZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), bases (triethylamine).

    Reduction: Reducing agents (hydrogen gas, metal hydrides), catalysts (palladium on carbon).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

    Substitution: Products with substituted nucleophiles replacing chlorine atoms.

    Reduction: Amino derivatives of the compound.

    Oxidation: Hydroxyl derivatives of the compound.

Scientific Research Applications

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and molecular targets involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzamide
  • 2,5-dichloro-N-(2-methoxyphenyl)benzamide
  • 2,5-dichloro-N-(2-nitrophenyl)benzamide

Uniqueness

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVAINLCSDEVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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